(3-Nitrobenzyl)hydrazine dihydrochloride

Description

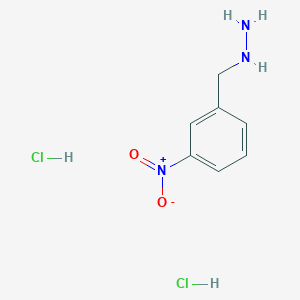

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-nitrophenyl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2.2ClH/c8-9-5-6-2-1-3-7(4-6)10(11)12;;/h1-4,9H,5,8H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNGGGANUFLQGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Computational Investigations of 3 Nitrobenzyl Hydrazine Dihydrochloride

Structural Elucidation Techniques

The molecular structure of (3-Nitrobenzyl)hydrazine Dihydrochloride (B599025) is determined through a combination of spectroscopic techniques that probe different aspects of its atomic and electronic framework.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

While specific experimental NMR data for (3-Nitrobenzyl)hydrazine Dihydrochloride is not widely published, the expected spectral features can be predicted based on its molecular structure. The dihydrochloride salt form influences the chemical shifts, particularly of protons attached to or near the nitrogen atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and hydrazinium protons. The electron-withdrawing effect of the nitro group (NO₂) significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (C2-H) | ~8.4 - 8.5 | Singlet (s) or Triplet (t) | Most deshielded due to proximity to NO₂ group. |

| Aromatic H (C4-H) | ~7.8 - 8.0 | Doublet (d) or Triplet (t) | |

| Aromatic H (C5-H) | ~7.6 - 7.7 | Triplet (t) | |

| Aromatic H (C6-H) | ~8.2 - 8.3 | Doublet (d) | |

| Benzylic CH₂ | ~4.0 - 4.5 | Singlet (s) | Methylene (B1212753) protons adjacent to the aromatic ring and nitrogen. |

¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals, one for the benzylic carbon and six for the aromatic carbons, as the substitution pattern removes all symmetry in the benzene ring.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| Benzylic CH₂ | ~50 - 60 | Aliphatic carbon attached to the ring and nitrogen. |

| Aromatic C2, C4, C5, C6 | ~120 - 140 | Unsubstituted aromatic carbons. |

| Aromatic C1 (C-CH₂) | ~135 - 145 | Quaternary carbon attached to the benzyl (B1604629) group. |

Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the key absorptions would be from the nitro group, the aromatic ring, and the hydrazinium salt moiety. Data for related nitrophenyl hydrazine (B178648) derivatives show strong absorptions for the nitro group. For instance, various nitrophenyl hydrazine derivatives exhibit characteristic N-O stretching vibrations researchgate.net. The spectrum for hydrazine dihydrochloride itself shows characteristic N-H stretching bands nist.gov.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Hydrazinium) | 3200 - 3400 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2850 - 3000 | Medium |

| N-O Asymmetric Stretch | 1510 - 1550 | Strong |

| N-O Symmetric Stretch | 1340 - 1370 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium-Weak |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, the analysis would typically be performed on the free base, (3-Nitrobenzyl)hydrazine (Molecular Weight: 167.16 g/mol ). The mass spectrum of the related compound (m-nitrophenyl)hydrazine shows a molecular ion peak corresponding to its mass nih.gov.

The expected fragmentation pattern would involve:

Molecular Ion Peak (M⁺): A peak at m/z ≈ 167 for the free base C₇H₉N₃O₂.

Major Fragments:

A prominent peak at m/z = 136, corresponding to the stable 3-nitrobenzyl cation ([C₇H₆NO₂]⁺), formed by the cleavage of the C-N bond.

Loss of the nitro group (NO₂), leading to a fragment at m/z = 121.

Loss of the entire hydrazine group (-NHNH₂), also contributing to the m/z = 136 peak.

Ultraviolet-Visible Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the absorptions of the nitrobenzene chromophore. While specific data for the title compound is scarce, data for the closely related ¹³C-labeled (3-nitrophenyl)hydrazine hydrochloride shows absorption maxima (λmax) at 224 nm and 336 nm caymanchem.com. Similar absorption patterns are anticipated for this compound due to the presence of the same nitroaromatic system. The slight structural difference (the benzyl CH₂ group) may cause minor shifts in the absorption bands.

X-ray Crystallography for Related Hydrazine Adducts

Although a single-crystal X-ray structure for this compound is not available in the surveyed literature, analysis of structurally similar compounds provides valuable insight into expected molecular geometry and intermolecular interactions.

Studies on related nitrobenzylidene and nitrophenyl hydrazine derivatives reveal several common features:

Planarity: The nitrophenyl group is often nearly planar, though the nitro group itself can be twisted slightly out of the plane of the benzene ring. In one derivative, the dihedral angle between the nitro group and its attached benzene ring was found to be 4.15(6)° researchgate.net.

Bonding: In azine compounds (R-CH=N-N=CH-R) derived from hydrazines, the N-N bond length is typically shorter than a standard single bond, indicating some degree of π-conjugation nih.gov.

Hydrogen Bonding: Crystal packing is heavily influenced by hydrogen bonds. In hydrazide and hydrazine derivatives, N-H···O and C-H···O interactions are common, often linking molecules into extended chains or networks nih.gov.

For example, the crystal structure of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide demonstrates a network of N—H⋯O and C—H⋯O hydrogen bonds that stabilize the crystal lattice nih.gov. Such interactions would also be expected to be significant in the crystal structure of this compound, particularly involving the hydrazinium moiety and the nitro group.

Theoretical and Computational Chemistry Studies

In the absence of complete experimental data, theoretical and computational methods serve as powerful tools for predicting the spectroscopic and structural properties of molecules like this compound.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Data:

NMR: Calculate magnetic shielding tensors to predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy.

IR: Compute vibrational frequencies, which can be correlated with experimental FT-IR spectra to aid in peak assignment.

Analyze Electronic Structure: Investigate the distribution of electrons by calculating molecular orbitals (e.g., HOMO and LUMO) and atomic charges. This provides insight into the molecule's reactivity and the nature of its chemical bonds.

Computational studies on hydrazine-based compounds have been successfully used to investigate reaction mechanisms, thermochemical properties, and to construct detailed models of their behavior purdue.edumdpi.com. Similar methodologies could be applied to this compound to provide a comprehensive theoretical understanding of its properties, complementing and guiding experimental work.

Quantum Chemical Calculations

Density Functional Theory (DFT): DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like hydrazine derivatives, DFT can be used to calculate optimized geometries, vibrational frequencies, and electronic properties. For instance, studies on the interaction of hydrazine with other molecules, such as nitroform, have been investigated using DFT at the B3LYP/6-311++G(d,p) level of theory to determine the stability of different interaction models. earthlinepublishers.com Similarly, DFT calculations have been used to study the decomposition mechanism of hydrazine on metal surfaces, providing insights into reaction pathways and activation energies. researchgate.net

Transition State Theory: This theory is used to explain the reaction rates of elementary chemical reactions. wikipedia.org It assumes a quasi-equilibrium between reactants and activated transition state complexes. wikipedia.org While specific transition state theory calculations for this compound were not found, this approach is fundamental in computational chemistry to determine reaction barriers and kinetics for processes such as decomposition or synthesis.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a model of molecular electronic systems in which atoms are defined as spatial regions based on the topology of the electron density. This method allows for the characterization of chemical bonds and intermolecular interactions. While no specific QTAIM studies on this compound were identified, it is a powerful tool for analyzing hydrogen bonding and other non-covalent interactions that would be present in the crystal structure of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. There are no specific molecular dynamics simulation studies found for this compound in the available literature. However, MD simulations have been used to study the behavior of related molecules, such as hydrazine, in aqueous solutions. These simulations can provide detailed information about hydration structures and diffusion properties. For example, MD simulations of hydrazine in water have shown that at ambient conditions, a hydrazine molecule is hydrated by approximately 24 water molecules, with about 1.6 hydrogen bonds donated to each nitrogen atom. researchgate.net The hydration number is observed to decrease with increasing temperature and increase with system density in the supercritical region. researchgate.net

Computed Molecular Descriptors

Computed molecular descriptors are numerical values that characterize the properties of a molecule. While specific computed descriptors for this compound are not detailed in the searched literature, data for the related compound (3-nitrophenyl)hydrazine is available and provides an example of the types of descriptors that can be calculated. These descriptors are useful in medicinal chemistry and drug discovery to predict properties like bioavailability. hmdb.cawikipedia.org

| Descriptor | Value (for (3-nitrophenyl)hydrazine) | Source |

| Molecular Weight | 153.14 g/mol | nih.gov |

| XLogP3 | 1.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | hmdb.canih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Topological Polar Surface Area | 83.9 Ų | nih.gov |

Topological Polar Surface Area (TPSA): The TPSA is defined as the sum of the surfaces of polar atoms in a molecule. wikipedia.org It is a good predictor of drug transport properties, such as absorption and blood-brain barrier penetration. wikipedia.org Molecules with a TPSA greater than 140 Ų tend to be poor at permeating cell membranes. wikipedia.org For (3-nitrophenyl)hydrazine, the computed TPSA is 83.9 Ų. nih.gov

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is a critical parameter in drug discovery as it affects how a drug is absorbed, distributed, metabolized, and excreted. The computed XLogP3 value for (3-nitrophenyl)hydrazine is 1.2. nih.gov

Hydrogen Bond Acceptors/Donors: The number of hydrogen bond donors and acceptors in a molecule influences its solubility and ability to bind to biological targets. libretexts.org For (3-nitrophenyl)hydrazine, there are 2 hydrogen bond donors and 4 hydrogen bond acceptors. nih.gov

Rotatable Bonds: The number of rotatable bonds affects the conformational flexibility of a molecule, which can influence its binding to a receptor. (3-nitrophenyl)hydrazine has 1 rotatable bond. nih.gov

Academic Applications and Research Paradigms of 3 Nitrobenzyl Hydrazine Dihydrochloride and Its Derivatives

Role in Analytical Chemistry Research

The primary application of (3-Nitrobenzyl)hydrazine dihydrochloride (B599025) in analytical chemistry is as a derivatizing agent. Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular instrumental method, such as chromatography or mass spectrometry. The introduction of the 3-nitrophenyl group from 3-NPH onto target molecules can significantly improve their analytical characteristics.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, heavily relies on sensitive and specific analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). However, many endogenous metabolites, such as carboxylic acids and carbonyl compounds, exhibit poor ionization efficiency and chromatographic retention, making their detection challenging. (3-Nitrobenzyl)hydrazine dihydrochloride is employed to overcome these limitations by reacting with these metabolites to form derivatives with enhanced analytical properties. elsevierpure.comnih.govresearchgate.netnih.gov

The derivatization of metabolites with 3-NPH significantly enhances the sensitivity and specificity of their detection in complex biological matrices. elsevierpure.comnih.gov The 3-nitrophenyl group introduced by the derivatization is readily ionizable, leading to a stronger signal in the mass spectrometer. This is particularly advantageous for the analysis of low-abundance metabolites. elsevierpure.comnih.gov Furthermore, the derivatization reaction is specific to certain functional groups, such as carboxyl and carbonyl groups, which reduces the complexity of the sample and minimizes interferences from other matrix components. elsevierpure.comnih.govnih.gov This targeted approach allows for a more accurate and reliable quantification of the analytes of interest. A study demonstrated that a 3-NPH derivatization-based method showed great potential in promoting metabolomics and metabolic flux analysis, especially in trace amounts of biospecimens. nih.gov

Table 1: Enhancement of Detection with 3-NPH Derivatization

| Feature | Improvement with 3-NPH Derivatization | Rationale |

| Sensitivity | Significantly increased | The 3-nitrophenyl group enhances ionization efficiency in the mass spectrometer. |

| Specificity | Improved | The reaction targets specific functional groups (carboxyls and carbonyls), reducing sample complexity. |

| Chromatographic Separation | Enhanced | The derivatized analytes have better retention and separation on reversed-phase LC columns. |

| Metabolite Coverage | Broadened | Enables the analysis of various classes of metabolites including organic acids, amino acids, carbohydrates, and nucleotides. elsevierpure.comnih.gov |

This compound is a versatile derivatizing reagent that can react with a broad range of molecules containing carboxyl, aldehyde, or ketone functionalities. nih.govsigmaaldrich.comresearchgate.netnih.gov The hydrazine (B178648) group of 3-NPH reacts with the carbonyl group of aldehydes and ketones to form stable hydrazones. For carboxylic acids, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is typically used to activate the carboxyl group, allowing it to react with 3-NPH to form a stable derivative. researchgate.netnih.gov This broad reactivity makes 3-NPH a valuable tool for the comprehensive profiling of these important classes of metabolites in biological samples. elsevierpure.comnih.gov

The application of 3-NPH derivatization has been instrumental in the quantification of several key groups of metabolites that are central to cellular metabolism.

Short-Chain Fatty Acids (SCFAs): SCFAs, such as acetate, propionate, and butyrate, are microbial metabolites that play crucial roles in host health. Their analysis is often challenging due to their volatility and poor chromatographic behavior. Derivatization with 3-NPH improves their retention on reversed-phase LC columns and enhances their detection by MS. nih.govnih.govfrontiersin.org An optimized method using 3-NPH derivatization showed clear separation for ten different SCFAs in a 10.5-minute run. nih.govresearchgate.net

Tricarboxylic Acid (TCA) Cycle Intermediates: The intermediates of the TCA cycle, such as citrate, α-ketoglutarate, and malate, are vital for cellular energy production. A method utilizing 3-NPH derivatization has been developed for the sensitive measurement of ten TCA cycle-related carboxylic compounds. researchgate.netnih.govslu.se This has enabled detailed studies of central carbon metabolism and its dysregulation in various diseases.

Pyruvate and Lactate: Pyruvate and lactate are key metabolites in glycolysis and are important indicators of the metabolic state of a cell. mdpi.combiorxiv.org A quantitative method for the analysis of 13C-labelled pyruvate and lactate in dog blood has been described using 3-NPH derivatization followed by LC-MS analysis. nih.gov This approach has proven to be precise and accurate for metabolic research. nih.gov

Table 2: Key Metabolites Quantified Using 3-NPH Derivatization

| Metabolite Class | Examples | Analytical Challenge | Benefit of 3-NPH Derivatization |

| Short-Chain Fatty Acids (SCFAs) | Acetate, Propionate, Butyrate | High volatility, poor chromatographic retention | Improved retention and MS sensitivity. nih.govnih.govfrontiersin.org |

| TCA Cycle Intermediates | Citrate, α-Ketoglutarate, Malate, Fumarate, Succinate | Polar nature, poor retention on reversed-phase columns | Enhanced retention and sensitive detection. researchgate.netnih.govslu.se |

| α-Keto Acids | Pyruvate, Oxaloacetate, α-Ketoglutarate | Structurally similar, challenging to separate | Improved chromatographic separation and quantification. researchgate.netnih.gov |

| Hydroxy Acids | Lactate, Glycolate, Malate | Polar and often co-elute with other metabolites | Increased retention and specificity. researchgate.netnih.govnih.gov |

Beyond metabolomics, 3-NPH derivatization is also utilized in quality control for the detection of residual impurities in chemical manufacturing processes. For instance, it has been employed for the quantitative analysis of residual 4-nitrobenzaldehyde in chloramphenicol and its pharmaceutical formulations. sigmaaldrich.com By derivatizing the aldehyde impurity, its detection by HPLC with UV/Vis detection is significantly improved, ensuring the purity and safety of the final product. sigmaaldrich.com

Derivatizing Agent in Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Utility as a Building Block in Organic Synthesis

In addition to its role in analytical chemistry, this compound serves as a valuable building block in organic synthesis. cymitquimica.com Its structure, containing a reactive hydrazine moiety and a nitro-substituted aromatic ring, allows for its incorporation into a variety of more complex molecules. It is particularly useful in the synthesis of nitrogen-containing heterocyclic compounds. For example, it acts as a reagent in the preparation of isosteviol-fused pyrazolines and pyrazoles. cymitquimica.com The presence of the nitro group also offers a handle for further chemical transformations, such as reduction to an amino group, which can then be used to construct even more elaborate molecular architectures.

Precursor for Diverse Organic Compounds, including Dyes, Pharmaceuticals, and Functional Materials

This compound and its related nitrophenyl hydrazine derivatives serve as crucial starting materials in the synthesis of a wide array of complex organic molecules. The reactivity of the hydrazine moiety, combined with the electronic properties imparted by the nitro-substituted phenyl ring, makes these compounds versatile building blocks in synthetic organic chemistry. They are frequently employed as reagents in the preparation of compounds with potential applications in pharmaceuticals and agrochemicals. cymitquimica.com The hydrazine functional group is particularly useful for constructing nitrogen-containing heterocyclic structures, which form the core of many biologically active compounds. cymitquimica.com

The general synthetic utility of hydrazine derivatives is well-established. For instance, they are key reagents in condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to create various heterocyclic systems. The presence of the nitro group on the benzene ring can influence the reactivity of the hydrazine and can also be chemically modified in later synthetic steps, for example, by reduction to an amino group, further increasing the molecular diversity achievable from this precursor.

Synthesis of Heterocyclic Compounds (e.g., Pyrazoles, Quinolines, Triazines)

A significant area of research involving hydrazine derivatives is the synthesis of heterocyclic compounds, which are integral to medicinal chemistry and materials science.

Pyrazoles: Hydrazine derivatives are fundamental to the synthesis of pyrazole and pyrazoline rings. A common method involves the cyclocondensation reaction of α,β-unsaturated ketones, known as chalcones, with a hydrazine derivative. mdpi.com This reaction provides a direct route to 5-membered heterocyclic rings containing two adjacent nitrogen atoms. For example, new 1,3,5-triazine-containing 2-pyrazoline derivatives have been synthesized through the reaction of specific chalcones with hydrazine hydrate (B1144303) and its derivatives. mdpi.comnih.gov The process typically starts with the synthesis of a chalcone via a Claisen-Schmidt condensation, which is then reacted with the hydrazine compound. mdpi.com Substituted hydrazines can be used to introduce specific functionalities at the N-1 position of the pyrazole ring.

Quinolines: The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, also utilizes hydrazine derivatives. These structures can be formed by reacting hydrazine or arylhydrazines with functionalized quinolines, such as 2-chloro-3-formylquinolines. mdpi.com This synthetic strategy allows for the construction of the pyrazole ring onto a pre-existing quinoline scaffold.

Triazines: Hydrazine derivatives are also incorporated into the synthesis of more complex molecules containing triazine rings. Research has shown the synthesis of novel 1,3,5-triazine-based 2-pyrazolines where chalcones containing a triazine moiety are cyclized with hydrazine hydrate. semanticscholar.org This demonstrates the role of hydrazine as a key reagent for linking different heterocyclic systems together.

Applications in Materials Science

Evaluation of Corrosion Inhibition Properties of Nitrophenyl Hydrazine Derivatives on Metal Surfaces

Nitrophenyl hydrazine derivatives have been extensively investigated as corrosion inhibitors for various metals and alloys, including C38 steel, mild steel, and stainless steel, particularly in acidic environments like hydrochloric acid (HCl) solutions. nih.govsemanticscholar.orgbiointerfaceresearch.com Corrosion is a significant issue in many industrial processes, causing material degradation and economic loss. mdpi.com Organic inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. researchgate.net The effectiveness of these hydrazine derivatives is attributed to the presence of heteroatoms (nitrogen, oxygen) and π-electrons in the aromatic ring, which act as adsorption centers. Studies have shown that these compounds can achieve high inhibition efficiencies, often exceeding 90%. nih.govsciencetechindonesia.com

Research has explored various symmetrical and asymmetrical hydrazine derivatives containing nitrophenyl groups. For instance, (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM) was identified as a highly effective inhibitor for C38 steel in 1M HCl, achieving an efficiency of over 93%. nih.gov The adsorption of these inhibitors on the metal surface typically follows established models like the Langmuir adsorption isotherm. biointerfaceresearch.com

Electrochemical Studies (e.g., Electrochemical Impedance Spectroscopy, Potentiodynamic Polarization)

Electrochemical techniques are vital for quantifying the effectiveness of corrosion inhibitors and elucidating their mechanism of action.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the properties of the metal/solution interface. In the presence of nitrophenyl hydrazine inhibitors, EIS results typically show an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. researchgate.net The increase in Rct indicates a slowing of the corrosion rate, as the inhibitor film hinders charge transfer processes. The decrease in Cdl is attributed to the displacement of water molecules and other ions from the metal surface by the adsorbing inhibitor molecules, which lowers the local dielectric constant and/or increases the thickness of the electrical double layer. nih.gov

Potentiodynamic Polarization (PDP): PDP curves provide information about the effect of the inhibitor on both the cathodic (hydrogen evolution) and anodic (metal dissolution) reactions. Studies on nitrophenyl hydrazine derivatives often classify them as mixed-type inhibitors, meaning they suppress both reactions. nih.govsciencetechindonesia.com In many cases, a predominant cathodic control is observed, indicating a more significant effect on the hydrogen evolution reaction. nih.gov

Table 1: Electrochemical Data for Hydrazine Derivatives as Corrosion Inhibitors

| Inhibitor | Metal | Medium | Technique | Key Finding | Inhibition Efficiency (%) |

|---|---|---|---|---|---|

| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine (SSBM) | C38 Steel | 1M HCl | EIS, PDP | Mixed-type inhibitor with predominant cathodic control | > 93 |

| N-Benzo nih.govresearchgate.netdioxol-5-ylmethylene-N'-(2,4-dinitro-phenyl)-hydrazine (1b) | C-Steel | 1.00 M HCl | PDP | Mixed-type inhibitor | 91.30 |

Surface Characterization Techniques (e.g., Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy)

Surface analysis techniques provide direct visual and compositional evidence of the protective film formed by the inhibitor on the metal surface.

Scanning Electron Microscopy (SEM): SEM images are used to compare the surface morphology of metal samples exposed to a corrosive environment with and without the inhibitor. semanticscholar.org In the absence of an inhibitor, the metal surface typically shows significant damage, such as pitting and a rough texture. nih.gov In contrast, the surface of a metal protected by an effective nitrophenyl hydrazine derivative appears much smoother and shows significantly less damage, confirming the formation of a protective layer. nih.govnih.gov

Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis complements SEM by providing the elemental composition of the surface. metalogic.be When a metal surface protected by a hydrazine derivative is analyzed, the EDX spectrum shows the presence of elements from the inhibitor molecule, such as carbon, nitrogen, and oxygen, in addition to the elements of the metal itself (e.g., iron). nih.gov This confirms that the inhibitor molecules have adsorbed onto the surface, forming the protective film. semanticscholar.org

Q & A

Q. What are the optimal conditions for using (3-nitrobenzyl)hydrazine dihydrochloride as a reducing agent in small-scale reactions?

Methodological guidance:

- Test reductions should vary reaction time, excess hydrazine quantity, and acid concentration (e.g., HCl) to define optimal parameters. For example, boiling temperatures and 0.12 M HCl are effective for converting perrhenate to hexachlororhenate(IV) in 0.05–10 mg scale reactions .

- Validate purity post-reduction via UV-Vis spectroscopy (e.g., at 458 nm) using DMAB (p-dimethylaminobenzaldehyde) in EtOH-HCl mixtures .

Q. How can researchers quantify residual hydrazine dihydrochloride in reaction mixtures?

Analytical protocol:

- Use a flow-injection system with DMAB (0.12 M in EtOH-HCl) as a derivatizing agent. Detect hydrazine at 458 nm with a 0.047 mL injection volume and 0.3 mL/min flow rate. Calibrate with standard solutions prepared in 0.12 M HCl .

Q. What stability considerations apply to this compound in aqueous solutions?

Key findings:

- Hydrazine dihydrochloride derivatives exhibit superior stability compared to sulfates or hydrates in acidic media (pH ~3.5). For example, benzalazine formed from hydrazine dihydrochloride remains stable for ≥35 minutes, unlike hydrazine sulfate derivatives, which decompose within 20 minutes .

Q. How should researchers characterize the structural integrity of this compound?

Recommended techniques:

- NMR spectroscopy (¹H/¹³C) to confirm nitrobenzyl and hydrazine moieties.

- Elemental analysis to verify Cl⁻ content (expected ~18.7% for dihydrochloride salts) .

Advanced Research Questions

Q. What mechanistic insights explain the role of hydrazine derivatives in catalytic carbonyl–olefin metathesis?

Computational/experimental insights:

- Hydrazine catalysts lower activation barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazines reduce energy barriers by 8–12 kcal/mol compared to [2.2.1]-analogs, enhancing reaction rates in norbornene metathesis .

- Optimize catalyst design by prioritizing hydrazines with strained bicyclic frameworks to accelerate rate-determining steps .

Q. How can this compound contribute to hydrogen storage technologies?

Catalytic decomposition studies:

Q. What strategies resolve contradictions in hydrazine stability data across different studies?

Critical analysis framework:

- Compare buffer systems: Hydrazine dihydrochloride is stable in HCl (pH ≤3) but decomposes in unbuffered or neutral media. For example, hydralazine dihydrochloride degrades into benzalazine at pH >5, with decomposition rates increasing 10-fold per pH unit .

- Standardize calibration solutions daily to mitigate instability artifacts .

Q. How can computational modeling improve the design of hydrazine-based catalysts?

Methodology:

Q. What are the challenges in synthesizing this compound derivatives for coordination chemistry?

Synthesis pitfalls:

Q. What safety protocols are critical for handling this compound?

Safety guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.